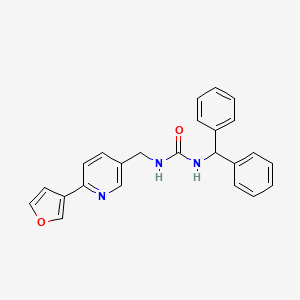

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

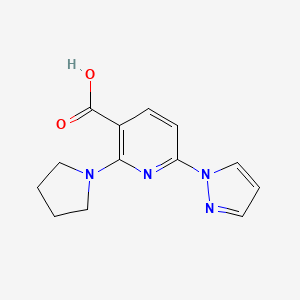

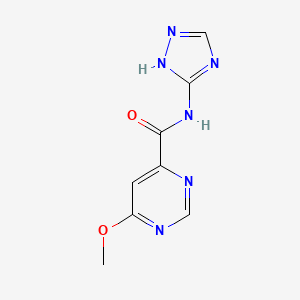

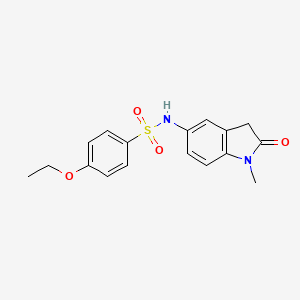

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzhydryl group (a diphenylmethane derivative), a furan ring (a five-membered ring containing oxygen), a pyridine ring (a six-membered ring containing nitrogen), and a urea group (a functional group with the pattern (R1R2N)(R3R4N)C=O).Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzhydryl, furan, pyridine, and urea groups. Each of these groups can undergo specific types of chemical reactions. For example, the furan ring can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents.Scientific Research Applications

Chiral Resolution and Absolute Configuration Determination

The research conducted by Nemoto et al. (2004) demonstrates the use of cyclopenta[b]furan derivatives for the chiral resolution and determination of absolute configuration of 2-alkanols. This process highlights the utility of furan derivatives in chiral analysis and resolution, providing a method to separate enantiomers and determine their configuration through chemical shifts observed in NMR spectroscopy. This application is significant for the pharmaceutical industry and research in stereochemistry (H. Nemoto et al., 2004).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, starting from furan-containing compounds. This study underscores the potential of furan and pyridine moieties in constructing complex heterocyclic structures, which are of interest for developing new materials and bioactive molecules (F. M. Abdelrazek et al., 2010).

Complexation Studies of Urea Derivatives

Research by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with naphthyridines and benzoates through hydrogen bonding provides insights into the complexation behavior of urea derivatives. These findings have implications for the design of molecular recognition systems and supramolecular chemistry, particularly in the development of sensors and catalysts (B. Ośmiałowski et al., 2013).

Receptor Design for Chemical and Biological Recognition

The use of 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition, as studied by Chetia and Iyer (2006), showcases the application of pyridine derivatives in forming highly stable supramolecular complexes. This research contributes to the field of chemical sensors and biomolecule detection, highlighting the role of pyridine in designing effective recognition systems (B. Chetia & P. Iyer, 2006).

Future Directions

properties

IUPAC Name |

1-benzhydryl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c28-24(26-16-18-11-12-22(25-15-18)21-13-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDNSINEGGUJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)